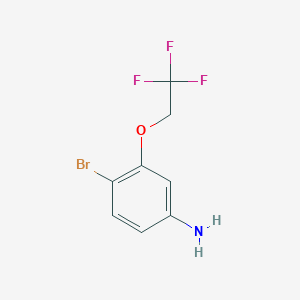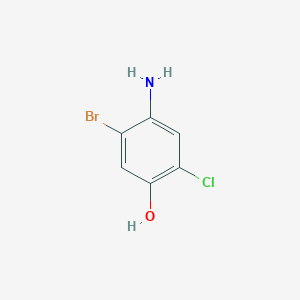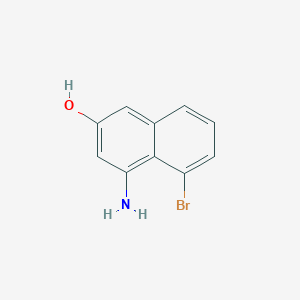
4-Amino-5-bromonaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-bromonaphthalen-2-ol is an organic compound with the molecular formula C10H8BrNO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both amino and bromine substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromonaphthalen-2-ol typically involves multiple steps starting from naphthalene derivatives. One common method involves the bromination of naphthalene followed by amination and hydroxylation. The detailed steps are as follows:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst to form 1-bromo-naphthalene.
Amination: The brominated naphthalene undergoes a substitution reaction with ammonia or an amine to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-5-bromonaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 4-amino-naphthalen-2-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized naphthalene derivatives.
Reduction: 4-Amino-naphthalen-2-ol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-bromonaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and dyes.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Amino-5-bromonaphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine substituents can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. The hydroxyl group can also form hydrogen bonds, further stabilizing interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-naphthalenol: Similar structure but lacks the amino group.
5-Amino-2-naphthalenol: Similar structure but lacks the bromine substituent.
4-Amino-1-naphthol: Similar structure but the bromine is replaced with a hydrogen atom.
Uniqueness: 4-Amino-5-bromonaphthalen-2-ol is unique due to the presence of both amino and bromine substituents on the naphthalene ring
Eigenschaften
Molekularformel |
C10H8BrNO |
|---|---|
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
4-amino-5-bromonaphthalen-2-ol |
InChI |
InChI=1S/C10H8BrNO/c11-8-3-1-2-6-4-7(13)5-9(12)10(6)8/h1-5,13H,12H2 |
InChI-Schlüssel |
JYDNBRXZBVKFCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Br)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


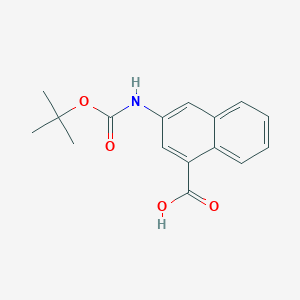
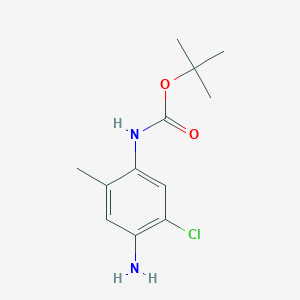
![Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester](/img/structure/B12851814.png)
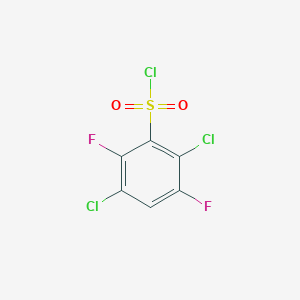
![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)
![N-(5-Chloro-2-methoxyphenyl)-2-((4-cyano-3-methylbenzo[4,5]imidazo[1,2-a]pyridin-1-yl)thio)acetamide](/img/structure/B12851833.png)

![N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12851852.png)
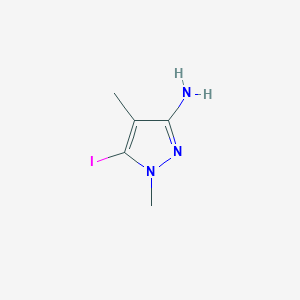
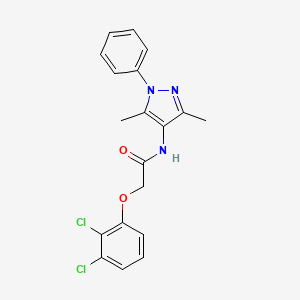
![5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine](/img/structure/B12851867.png)

